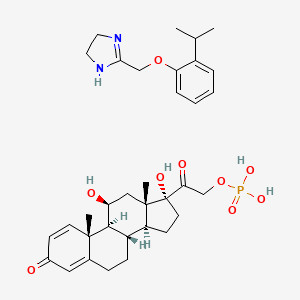
Prednazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prednazoline is a synthetic corticosteroid compound that combines prednisolone phosphate with fenoxazoline. It exhibits both anti-inflammatory and vasoconstrictive properties, making it useful in treating various medical conditions .
Preparation Methods
The preparation of prednisolone, a key component of prednazoline, involves several steps:
3,20-Keto Protective Reaction: Protecting the keto groups at positions 3 and 20.
11-Keto Reduction Reaction: Reducing the keto group at position 11.
21-Hydroxyl Esterification Reaction: Esterifying the hydroxyl group at position 21.
3,20-Keto Deprotection Reaction: Removing the protective groups from the keto groups.
21-Acetic Ester Hydrolysis Reaction: Hydrolyzing the ester to obtain prednisolone.
This method is efficient and suitable for large-scale industrial production due to its simplicity and low production cost.
Chemical Reactions Analysis
Prednazoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: The reduction of this compound can lead to the formation of prednisolone.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and keto groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are various derivatives of prednisolone and fenoxazoline .
Scientific Research Applications
Prednazoline has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Employed in the treatment of inflammatory conditions, allergies, and certain cancers.
Industry: Utilized in the formulation of pharmaceuticals and as a standard in quality control
Mechanism of Action
Prednazoline exerts its effects through several mechanisms:
Binding to Glucocorticoid Receptors: This compound binds to glucocorticoid receptors, leading to changes in gene expression that reduce inflammation and suppress the immune response.
Vasoconstriction: Fenoxazoline, a component of this compound, acts as a vasoconstrictor by stimulating α-adrenergic receptors, leading to the narrowing of blood vessels.
Comparison with Similar Compounds
Prednazoline is unique due to its combination of prednisolone phosphate and fenoxazoline. Similar compounds include:
Prednisolone: A corticosteroid with anti-inflammatory properties.
Fenoxazoline: A vasoconstrictor used in nasal decongestants.
Methylprednisolone: Another corticosteroid with similar anti-inflammatory effects but different pharmacokinetics
This compound stands out due to its dual action as both an anti-inflammatory and vasoconstrictor, making it versatile in medical applications.
Properties
CAS No. |
6693-90-9 |
|---|---|
Molecular Formula |
C34H47N2O9P |
Molecular Weight |
658.7 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate;2-[(2-propan-2-ylphenoxy)methyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C21H29O8P.C13H18N2O/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;1-10(2)11-5-3-4-6-12(11)16-9-13-14-7-8-15-13/h5,7,9,14-16,18,23,25H,3-4,6,8,10-11H2,1-2H3,(H2,26,27,28);3-6,10H,7-9H2,1-2H3,(H,14,15)/t14-,15-,16-,18+,19-,20-,21-;/m0./s1 |
InChI Key |
WBNNIURTBZHJTI-WDCKKOMHSA-N |
SMILES |
CC(C)C1=CC=CC=C1OCC2=NCCN2.CC12CC(C3C(C1CCC2(C(=O)COP(=O)(O)O)O)CCC4=CC(=O)C=CC34C)O |
Isomeric SMILES |
CC(C)C1=CC=CC=C1OCC2=NCCN2.C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COP(=O)(O)O)O)CCC4=CC(=O)C=C[C@]34C)O |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC2=NCCN2.CC12CC(C3C(C1CCC2(C(=O)COP(=O)(O)O)O)CCC4=CC(=O)C=CC34C)O |
Synonyms |
prednazoline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


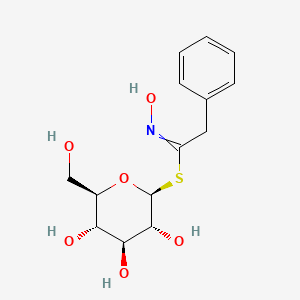

![2-[[2,3-Dihydro-1,4-benzodioxin-6-yl(oxo)methyl]amino]benzoic acid methyl ester](/img/structure/B1214125.png)

![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide](/img/structure/B1214127.png)
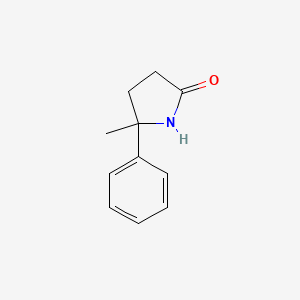
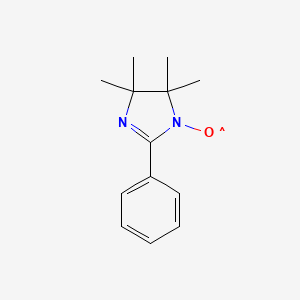
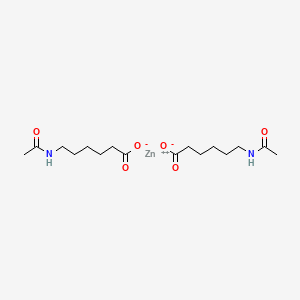
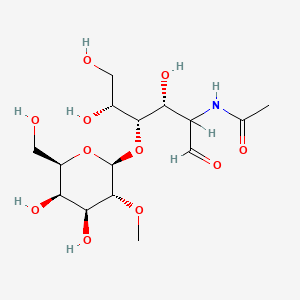
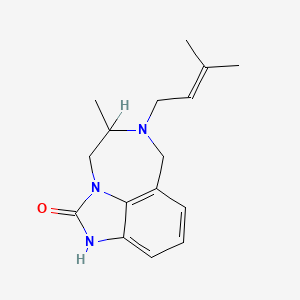
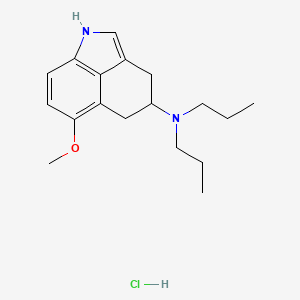
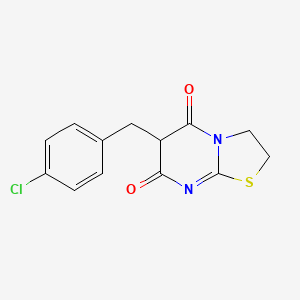
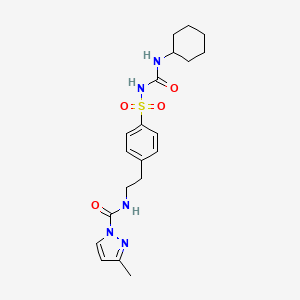
![1-[1-(3-Nitrophenyl)cyclohexyl]piperidine](/img/structure/B1214143.png)
